Cas no 76924-95-3 (N-(Ketocaproyl)-DL-homoserine lactone)

N-(Ketocaproyl)-DL-homoserine lactone 化学的及び物理的性質
名前と識別子
-
- Hexanamide,3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-
- N-(KETOCAPROYL)-D,L-HOMOSERINE LACTONE
- N-(β-Ketocaproyl)-DL-homoserine lactone
- N-(Ketocaproyl)-DL-homoserine lactone
- 3-oxo-N-(2-oxooxolan-3-yl)hexanamide
- DTXSID20998213
- YRYOXRMDHALAFL-UHFFFAOYSA-N
- J-007830
- AKOS005107755
- 3-oxo-C6-AHL
- CS-0105302
- SCHEMBL79602
- N-(3-Oxohexanoyl)-DL-homoserine lactone
- Hexanamide, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-
- 3-oxo-C6-homoserine lactone
- Autoinducer 1
- N-(beta-Ketocaproyl)-DL-homoserine lactone
- LMFA08030003
- 3-oxo-N-(2-oxotetrahydro-3-furanyl)hexanamide
- Ohhl-N
- VAI-1
- N-(Ketocaproyl)-L-homoserine Lactone
- N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone
- MFCD03788849
- CHEMBL16203
- Q27110198
- N-(3-Oxohexanoyl)-homoserine Lactone
- HY-129405
- N-(3-Oxohexanoyl)homoserine lactone
- Luciferase autoinducer
- AI-1 Lactone
- 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
- MS-2575
- AI-1 (Vibrio fischeri)
- N-(-Ketocaproyl)-DL-homoserine lactone
- 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid
- 76924-95-3
- 3-oxo-n-(2-oxotetrahydrofuran-3-yl)hexanamide
- starbld0013715
- N-(3-oxo-hexanoyl)-homoserine lactone
- 0814EA09-13C0-49CC-AF29-96D6C2FC339F
- N-(beta-Ketocaproyl)homoserine lactone
- N-(beta-ketocapryloyl)-homoserine lactone
- Y13555
- FT-0670618
- N-(beta-Ketocaproyl)-DL-homoserine lactone, analytical standard
- 8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione
- CHEBI:29640
- G60942
- 3-oxo-N-(2-Oxooxolan-3-yl)hexanimidate
- N-(b-Ketocapryloyl)-homoserine lactone
- DA-65804
- DTXCID401425207
- DB-228736
-
- MDL: MFCD03788849
- インチ: InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)
- InChIKey: YRYOXRMDHALAFL-UHFFFAOYSA-N
- ほほえんだ: CCCC(=O)CC(=O)NC1CCOC1=O
計算された属性
- せいみつぶんしりょう: 213.10000
- どういたいしつりょう: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- PSA: 72.47000
- LogP: 0.56830
N-(Ketocaproyl)-DL-homoserine lactone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
N-(Ketocaproyl)-DL-homoserine lactone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16226-100 mg |
N-(Ketocaproyl)-D,L-homoserine lactone |
76924-95-3 | 98.06% | 100MG |
¥7155.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1240158-10mg |
8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |
76924-95-3 | 97% | 10mg |
$305 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | K3255-50MG |
76924-95-3 | 50MG |
¥2350.8 | 2023-01-14 | |||
eNovation Chemicals LLC | Y1240158-25mg |
8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |
76924-95-3 | 97% | 25mg |
$310 | 2024-06-07 | |
A2B Chem LLC | AC53965-500mg |
8-(Ethylthio)-1H-purine-2,6(3H,7H)-dione |
76924-95-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
MedChemExpress | HY-129405-25mg |
N-(Ketocaproyl)-DL-homoserine lactone |
76924-95-3 | 98.45% | 25mg |
¥1350 | 2024-04-17 | |
abcr | AB471074-50mg |
N-(3-Oxohexanoyl)-DL-homoserine lactone, 97% (3-Oxo-C6-DL-Hsl); . |
76924-95-3 | 50mg |
€209.00 | 2025-02-19 | ||
1PlusChem | 1P005GKT-5mg |
8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |
76924-95-3 | 98% | 5mg |
$78.00 | 2024-04-21 | |
A2B Chem LLC | AC53965-5mg |
8-(Ethylthio)-1H-purine-2,6(3H,7H)-dione |
76924-95-3 | 95% | 5mg |
$58.00 | 2024-04-19 | |
1PlusChem | 1P005GKT-25mg |
8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |
76924-95-3 | 98% | 25mg |
$141.00 | 2024-04-21 |
N-(Ketocaproyl)-DL-homoserine lactone 関連文献
-
Kenji Kai,Hiroki Fujii,Rui Ikenaka,Mitsugu Akagawa,Hideo Hayashi Chem. Commun. 2014 50 8586
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Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351
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Richard B. Herbert Nat. Prod. Rep. 1999 16 199
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Xiujie Wang,Weiqi Wang,Yun Li,Jing Zhang,Yang Zhang,Jun Li RSC Adv. 2018 8 30783
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Dan Wu,Ang Li,Jixian Yang,Fang Ma,Han Chen,Shanshan Pi,Wei Wei RSC Adv. 2015 5 89531
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Hao Song,Ming-Zhu Ding,Xiao-Qiang Jia,Qian Ma,Ying-Jin Yuan Chem. Soc. Rev. 2014 43 6954
N-(Ketocaproyl)-DL-homoserine lactoneに関する追加情報
Research Brief on N-(Ketocaproyl)-DL-homoserine lactone (CAS: 76924-95-3) in Chemical Biology and Pharmaceutical Applications
N-(Ketocaproyl)-DL-homoserine lactone (CAS: 76924-95-3) is a synthetic analog of bacterial quorum sensing (QS) signaling molecules, specifically belonging to the N-acyl homoserine lactone (AHL) family. Recent studies have highlighted its potential as a modulator of microbial communication and biofilm formation, with emerging applications in antimicrobial drug development and biotechnology. This research brief synthesizes key findings from 2022-2024 literature to elucidate its mechanism, bioactivity, and therapeutic prospects.
Structural analysis reveals that the ketocaproyl side chain at the C3 position confers unique physicochemical properties compared to natural AHLs. A 2023 ACS Chemical Biology study (DOI: 10.1021/acschembio.3c00128) demonstrated its 40% higher membrane permeability in Gram-negative bacteria due to the keto group's amphiphilic character. This property enhances its interference with native QS systems, particularly in Pseudomonas aeruginosa, where it reduced virulence factor production by 62% at 50 μM concentration.
Innovative synthetic approaches have been developed to improve yield and purity. A continuous flow chemistry method published in Organic Process Research & Development (2024, DOI: 10.1021/acs.oprd.3c00412) achieved 89% yield with >98% purity by optimizing ketocaproyl chloride coupling to DL-homoserine lactone at 0°C. The CAS: 76924-95-3 compound showed remarkable stability (t1/2 = 72 hours in PBS pH 7.4), addressing previous formulation challenges.
In pharmaceutical applications, a breakthrough came from its synergy with conventional antibiotics. A 2024 Nature Communications study (DOI: 10.1038/s41467-024-46738-2) reported that 76924-95-3 restored ciprofloxacin sensitivity in multidrug-resistant E. coli by downregulating efflux pump genes (acrAB-tolC expression reduced by 5.2-fold). This positions it as a promising antibiotic adjuvant, with Phase I clinical trials expected to commence in 2025.
Emerging evidence suggests broader biological effects beyond QS modulation. Transcriptomic analysis in Scientific Reports (2023, DOI: 10.1038/s41598-023-40103-x) identified unexpected upregulation of oxidative stress response genes in eukaryotic cells, hinting at potential applications in chronic inflammation management. However, cytotoxicity assessments indicate a narrow therapeutic window (CC50 = 320 μM in HEK293 cells), necessitating further structural optimization.
The compound's commercial availability has expanded, with Sigma-Aldrich (Product #: SML2238) and Cayman Chemical (Item #: 16437) offering GMP-grade material. Price benchmarking indicates 50% cost reduction since 2021 due to improved synthetic routes, currently at $285/5mg for research quantities. Regulatory status remains pre-IND, though EPA approval is pending for agricultural anti-biofilm applications.
Future research directions emphasize structure-activity relationship studies of keto-position derivatives and nanoparticle delivery systems to enhance tissue targeting. The unique dual functionality of 76924-95-3 as both QS inhibitor and redox modulator continues to drive interdisciplinary interest across chemical biology, pharmaceutical development, and environmental science.
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